molecular formula C18H16ClN3O2 B7897224 PQ401 CAS No. 1184297-34-4

PQ401

Cat. No.: B7897224
CAS No.: 1184297-34-4
M. Wt: 341.8 g/mol
InChI Key: YBLWOZUPHDKFOT-UHFFFAOYSA-N
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Description

PQ401 is a chemical compound known for its role as an IGF-1R inhibitor. It has a molecular formula of C18H16ClN3O2 and a molecular weight of 341.79 g/mol

Mechanism of Action

Target of Action

PQ401, also known as “1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea”, is primarily an inhibitor of the insulin-like growth factor receptor (IGF1R) . IGF1R is a growth factor receptor that regulates cellular growth and proliferation .

Mode of Action

This compound inhibits the autophosphorylation of IGF1R . It suppresses IGF-stimulated IGF-IR autophosphorylation with an IC50 value of 12 µM . This inhibition likely involves indirect blocking of ATP binding .

Biochemical Pathways

The inhibition of IGF1R by this compound affects downstream signaling cascades such as the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) cascade and the ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (ERK1) cascade . This compound promotes apoptosis through inhibition of autophosphorylation of IGF-1R receptors, and subsequent inactivation of the AKT anti-apoptotic pathway .

Pharmacokinetics

It is soluble in dmso and ethanol , which may influence its absorption and distribution in the body.

Result of Action

It has been shown to inhibit the growth of MCF-7 breast cancer cells both in vitro and in vivo . In addition, it has antimicrobial potency against multidrug-resistant and multidrug-tolerant Staphylococcus aureus .

Action Environment

It has been observed that the neutral form of this compound penetrates and subsequently embeds into bacterial lipid bilayers more effectively than the cationic form . This suggests that the charge state of the compound, which can be influenced by the pH of the environment, may affect its efficacy.

Preparation Methods

The synthesis of PQ401 typically involves the reaction of 5-chloro-2-methoxyaniline with 2-methyl-4-quinolinecarboxylic acid, followed by the formation of the urea derivative. The reaction conditions often include the use of solvents such as methylene chloride and reagents like titanium dioxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PQ401 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

PQ401 has several scientific research applications:

Comparison with Similar Compounds

PQ401 can be compared with other IGF-1R inhibitors. Similar compounds include:

    N-(5-Chloro-2-methoxyphenyl)-Nμ-(2-methylquinolin-4-yl)urea: This compound has a similar structure and function.

    Other quinoline derivatives:

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLWOZUPHDKFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173352
Record name PQ-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196868-63-0
Record name PQ-401
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196868630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PQ-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PQ401
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PQ-401
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3LV83S8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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